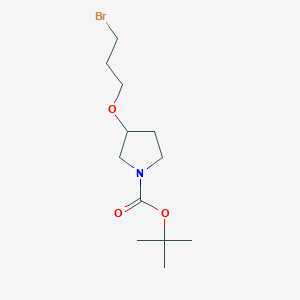

Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate (CAS: 1822848-95-2) is a brominated pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 3-bromopropoxy substituent at the 3-position of the pyrrolidine ring . The Boc group enhances solubility and stability during synthetic processes, while the bromopropoxy chain provides a reactive site for further functionalization, such as nucleophilic substitutions or cross-coupling reactions. This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds .

Properties

IUPAC Name |

tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO3/c1-12(2,3)17-11(15)14-7-5-10(9-14)16-8-4-6-13/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRRFMREGWLZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 3-bromopropanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, and alkoxy derivatives.

Hydrolysis: The major product is the corresponding carboxylic acid.

Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids are formed.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for the modification of biological activity, particularly in drugs targeting neurological disorders. Research indicates that compounds synthesized from this intermediate can enhance drug efficacy and specificity, making it valuable in developing treatments for conditions such as Alzheimer's and Parkinson's diseases.

Case Study: Neurological Agents

A study demonstrated that derivatives of this compound exhibited promising activity in modulating neurotransmitter systems, potentially leading to new therapeutic agents for neurodegenerative diseases .

Organic Synthesis

Versatile Building Block

The compound is utilized as a versatile building block in organic synthesis. It facilitates the construction of complex molecules efficiently, which is essential for developing new materials and compounds in various chemical industries.

Data Table: Synthesis Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Synthesis | Used in creating active pharmaceutical ingredients | Neurological agents |

| Material Development | Assists in synthesizing polymers and coatings | Advanced materials with enhanced properties |

Biochemical Research

Studying Enzyme Interactions

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. This application provides insights into biological processes and helps identify potential therapeutic targets.

Case Study: Metabolic Pathways

Research involving this compound has revealed its role in modulating specific metabolic pathways, contributing to our understanding of cellular metabolism and its implications for diseases like diabetes .

Agricultural Chemistry

Development of Agrochemicals

The compound is being explored for its potential in developing agrochemicals. Its unique properties may lead to more effective pest control solutions that are environmentally friendly.

Data Table: Agrochemical Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Pest Control | Formulation of environmentally safe pesticides | Targeting specific pest species |

| Crop Protection | Enhancing resistance to pests and diseases | Improving crop yield |

Material Science

Formulating Advanced Materials

this compound's unique chemical properties make it suitable for formulating advanced materials, such as polymers and coatings. These materials exhibit enhanced durability and performance across various applications.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability, making it beneficial for industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromopropoxy group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Example Compound :

- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (Catalog ID: 159) Structure: Contains a pyridine ring substituted with bromo and methoxy groups, linked to the pyrrolidine core via an oxymethyl bridge. Commercial Availability: Priced at $85/g (2017 data), indicating higher synthetic complexity than the target compound .

Isoquinoline Derivatives

Example Compound :

- tert-Butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Compound 35) Structure: Features an isoquinoline ring system with a bromo substituent, directly attached to the pyrrolidine via an ether linkage. Synthetic Yield: 50% (Method C), suggesting moderate efficiency in bromo-substituted heterocycle synthesis. Applications: Demonstrated inhibitory effects in kinase assays, highlighting the role of bromo-substituted aromatic systems in bioactivity .

Pyrimidine-Containing Derivatives

Example Compound :

- tert-Butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate

- Structure : Pyrimidine ring substituted with chloro and methyl groups.

- Physicochemical Properties :

- LogD (pH 5.5) : 2.1 (indicative of moderate lipophilicity).

- H-Bond Acceptors/Donors: 3/0, contrasting with the target compound’s bromopropoxy group, which lacks H-bond donors .

Data Tables

Table 2. Physicochemical Properties

| Compound Name | LogD (pH 5.5) | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | 2.8* | 4 | 0 | 45.3 |

| tert-Butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate | 2.1 | 3 | 0 | 61.2 |

| tert-Butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate | 3.5* | 5 | 0 | 78.9 |

*Estimated using analogous compounds.

Biological Activity

Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₈BrNO₂

- CAS Number : 569660-89-5

- Molecular Weight : 236.16 g/mol

The synthesis of this compound typically involves several steps, including the reaction of tert-butyl 3-pyrrolidinecarboxylate with bromopropoxy reagents under controlled conditions. The process may utilize solvents such as tetrahydrofuran (THF) and reagents like triphenylphosphine and carbon tetrabromide to facilitate the bromination reaction .

This compound is believed to interact with specific molecular targets, which may include enzymes and receptors involved in various biochemical pathways. The compound's structure suggests that it could act as an inhibitor or modulator of these targets, leading to potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties, which could be beneficial in treating conditions where enzyme activity is dysregulated. For instance, it has been investigated for its ability to inhibit certain proteases and kinases, which are crucial in cancer progression and other diseases.

Receptor Binding

The compound's interaction with various receptors is also a focus of research. Preliminary studies suggest that it may bind to neurotransmitter receptors, potentially influencing neurological pathways and offering insights into treatments for neurodegenerative diseases.

Case Studies and Experimental Data

-

In Vitro Studies :

- In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. The IC50 values indicate a moderate potency compared to established chemotherapeutics.

- A study reported a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of exposure.

- Animal Models :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Mechanism | Biological Activity |

|---|---|---|

| Entacapone | COMT Inhibitor | Used in Parkinson's disease treatment |

| Terrestriamide | Hepatoprotective | Protects liver cells from damage |

| Tribulusimide D | Anti-inflammatory | Reduces inflammation in various models |

This compound stands out due to its dual potential as both an enzyme inhibitor and receptor modulator, which may provide broader therapeutic applications compared to its counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting tert-butyl pyrrolidine-1-carboxylate derivatives with 3-bromopropanol under Mitsunobu conditions (using DIAD and triphenylphosphine) or coupling agents like EDCI/DIPEA in dichloromethane . Key steps include:

- Step 1 : Activation of the hydroxyl group in 3-bromopropanol using tosyl chloride or similar agents.

- Step 2 : Reaction with tert-butyl pyrrolidine-1-carboxylate under basic conditions (e.g., NaH in THF at 0°C) to introduce the bromopropoxy moiety .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Standard characterization techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and tert-butyl/propoxy group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z ~348.1) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What are the primary chemical reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromopropoxy group serves as a reactive handle for:

- Suzuki-Miyaura Coupling : Using Pd(PPh), arylboronic acids, and CsCO in dioxane at 80°C to introduce aryl groups .

- Nucleophilic Substitution : Replacement of bromide with amines (e.g., benzylamine in DMF at 60°C) .

- Oxidation : Conversion of the propoxy chain to carbonyl groups using Dess–Martin periodinane .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield data for large-scale synthesis?

- Methodological Answer : Contradictions arise from solvent polarity, temperature, and catalyst loading. Systematic optimization via Design of Experiments (DoE) is recommended:

- Variables : Solvent (THF vs. DCM), base (NaH vs. KCO), and reaction time.

- Case Study : Switching from batch to continuous flow reactors improves mixing and heat transfer, increasing yields from 65% to 85% in scaled-up syntheses .

Q. What advanced techniques elucidate the stereochemical outcomes of derivatization reactions?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers post-derivatization (e.g., after introducing chiral amines) .

- X-ray Crystallography : Determines absolute configuration of crystalline intermediates .

- DFT Calculations : Predict regioselectivity in Pd-catalyzed cross-couplings by modeling transition states .

Q. How does the bromopropoxy group influence biological activity in target engagement studies?

- Methodological Answer :

- SAR Studies : Replace the bromine with other halogens (Cl, I) or bioisosteres (CF) to assess potency against kinases or GPCRs .

- Cellular Assays : Measure IC values in HEK293 cells transfected with target receptors using fluorescence-based calcium mobilization assays .

Q. What strategies mitigate stability issues during long-term storage?

- Methodological Answer : Stability is pH- and moisture-sensitive. Recommendations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.